

# Spectroscopic Profile of 6-Bromopyrimidin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-6-bromopyrimidine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromopyrimidin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Bromopyrimidin-4-amine. These values are estimations and may vary depending on the experimental conditions.

### Table 1: Predicted $^1\text{H}$ NMR Data for 6-Bromopyrimidin-4-amine

Proton	Predicted Chemical Shift ( $\delta$ ) ppm (in $\text{DMSO-d}_6$ )	Multiplicity
H-2	~8.2	Singlet
H-5	~6.7	Singlet
-NH <sub>2</sub>	~7.0 - 8.0	Broad Singlet

Note: The chemical shifts of amine protons are often broad and can vary significantly with solvent and concentration.[\[1\]](#)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for 6-Bromopyrimidin-4-amine**

Carbon	Predicted Chemical Shift ( $\delta$ ) ppm (in DMSO-d <sub>6</sub> )
C-2	~158
C-4	~163
C-5	~110
C-6	~150

Note: The presence of the bromine atom and the amino group significantly influences the chemical shifts of the pyrimidine ring carbons.

**Table 3: Predicted Mass Spectrometry Data for 6-Bromopyrimidin-4-amine**

Parameter	Value
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BrN <sub>3</sub>
Molecular Weight	173.00 g/mol (for <sup>79</sup> Br) / 175.00 g/mol (for <sup>81</sup> Br)
Exact Mass	172.9588 g/mol (for <sup>79</sup> Br) / 174.9568 g/mol (for <sup>81</sup> Br)
Predicted M+, [M+2]+ m/z	173, 175 (in an approximate 1:1 ratio due to the natural abundance of <sup>79</sup> Br and <sup>81</sup> Br isotopes) <a href="#">[2]</a> <a href="#">[3]</a>
Key Fragmentation	Loss of HCN, Br <sup>•</sup> , N <sub>2</sub>

**Table 4: Predicted Infrared (IR) Absorption Bands for 6-Bromopyrimidin-4-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration
3450-3300	Medium-Strong	N-H stretch (asymmetric and symmetric)[4]
1650-1580	Medium-Strong	N-H bend (scissoring)[4]
1620-1450	Medium-Strong	C=C and C=N aromatic ring stretches
1335-1250	Strong	C-N stretch (aromatic amine)[4]
~1100	Medium	C-Br stretch
910-665	Strong, Broad	N-H wag[4]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Bromopyrimidin-4-amine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of 6-Bromopyrimidin-4-amine.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube.[5]
- Ensure the solvent is of high purity ( $\geq$ 99.8% D).[5]
- Gentle vortexing or sonication can be used to aid dissolution.

### <sup>1</sup>H NMR Spectroscopy:

- Use a spectrometer with a field strength of 400 MHz or higher.[6]
- Tune and match the probe for the <sup>1</sup>H frequency.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard single-pulse experiment (e.g., ' zg30').[\[5\]](#)
- Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.[\[5\]](#)
- Collect a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[\[5\]](#)
- Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak.

#### <sup>13</sup>C NMR Spectroscopy:

- Tune and match the probe for the <sup>13</sup>C frequency.
- Use a standard single-pulse experiment with proton decoupling (e.g., ' zgpg').[\[5\]](#)
- Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds. Longer delays may be necessary for quaternary carbons.[\[5\]](#)
- Acquire a larger number of scans compared to <sup>1</sup>H NMR to achieve an adequate signal-to-noise ratio.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Mass Spectrometry (MS)

- Prepare a dilute solution of 6-Bromopyrimidin-4-amine in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
- For EI, introduce the sample, often after separation by gas chromatography.

- Acquire the mass spectrum over a suitable m/z range.
- The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak ( $[M]^+$  and  $[M+2]^+$ ) with an approximate 1:1 intensity ratio.[2][3]

## Infrared (IR) Spectroscopy

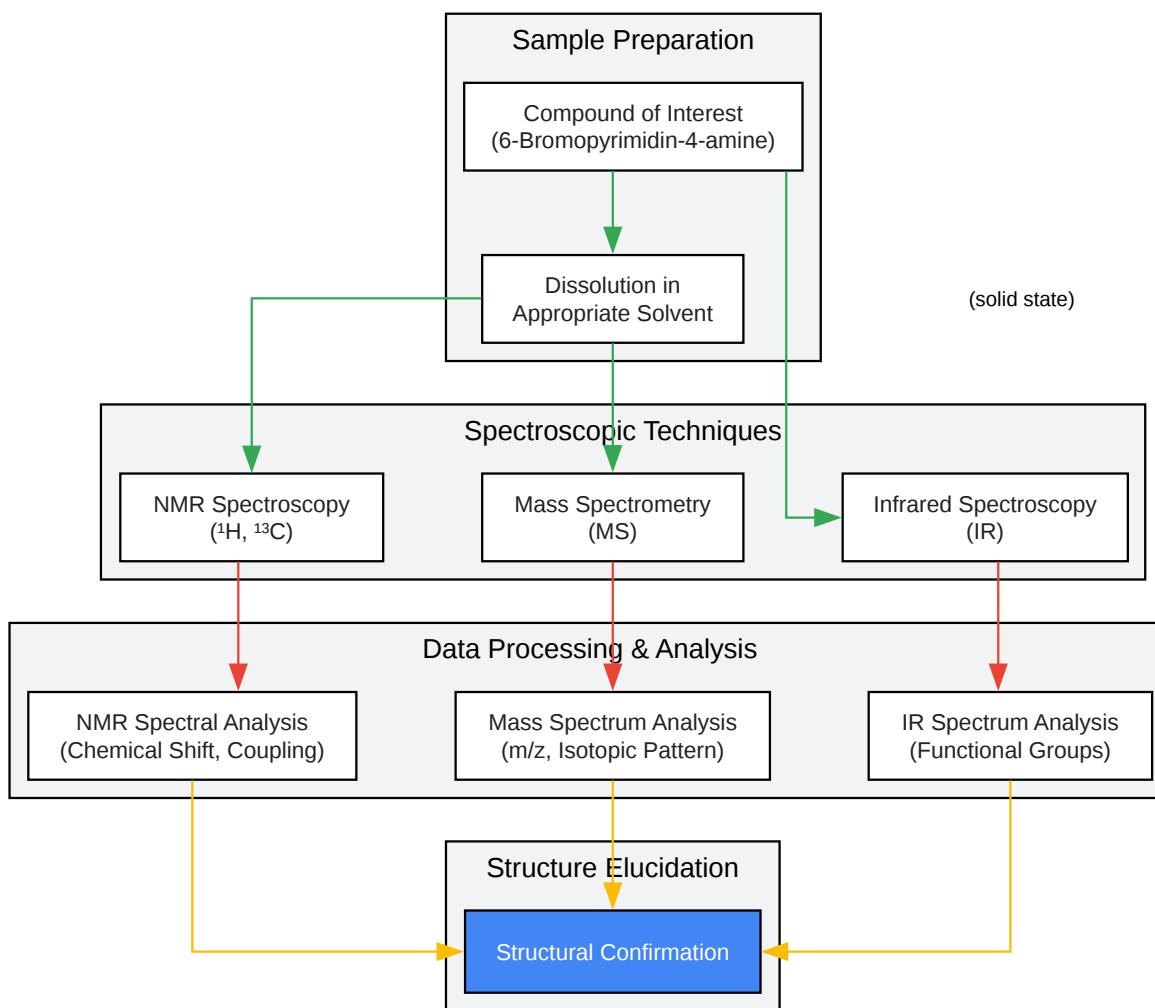
- Ensure the sample of 6-Bromopyrimidin-4-amine is dry.
- For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal and record the spectrum.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Record the spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

## Visualization

### General Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 6-Bromopyrimidin-4-amine.

## General Workflow for Spectroscopic Analysis

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Caption: A general workflow for spectroscopic analysis.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 3. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 4. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [epub.ub.uni-muenchen.de](http://epub.ub.uni-muenchen.de) [epub.ub.uni-muenchen.de]
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